2-(4-Methoxybenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine 2-(4-Methoxybenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15098731
InChI: InChI=1S/C18H15N5O/c1-24-15-4-2-13(3-5-15)12-17-21-18-20-11-8-16(23(18)22-17)14-6-9-19-10-7-14/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol

2-(4-Methoxybenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15098731

Molecular Formula: C18H15N5O

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxybenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
IUPAC Name 2-[(4-methoxyphenyl)methyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C18H15N5O/c1-24-15-4-2-13(3-5-15)12-17-21-18-20-11-8-16(23(18)22-17)14-6-9-19-10-7-14/h2-11H,12H2,1H3
Standard InChI Key YZQAIVCVYZVQDJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a triazolo[1,5-a]pyrimidine core, a bicyclic system that combines a triazole ring fused with a pyrimidine ring. Key substitutions include:

  • A 4-methoxybenzyl group at the C-2 position, introducing aromaticity and potential metabolic stability through methoxy substitution.

  • A 4-pyridyl group at the C-7 position, contributing to hydrogen bonding and π-π stacking interactions critical for target binding .

The molecular formula is C₁₉H₁₆N₆O, with a calculated molecular weight of 344.37 g/mol. Its planar structure and electron-rich regions suggest compatibility with kinase-binding domains and nucleic acid interactions, a characteristic shared with clinical candidates like Trapidil and DSM-265 .

Physicochemical Properties

  • Solubility: Predicted low aqueous solubility due to aromatic substituents; enhanced in polar aprotic solvents (DMSO, DMF).

  • LogP: Estimated at 2.8 (using ChemAxon tools), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • pKa: The pyridine nitrogen (C-7) exhibits a pKa ~4.5, while the triazole nitrogens contribute to basicity (pKa ~2.5–3.5) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-(4-methoxybenzyl)-7-(4-pyridyl) triazolo[1,5-a]pyrimidine likely follows established routes for triazolopyrimidine derivatives, modified for regioselective substitutions :

  • Core Formation: Condensation of 5-amino-1,2,4-triazole with a β-diketone or β-ketoester to form the triazolopyrimidine scaffold.

  • C-2 Functionalization: Alkylation or nucleophilic substitution to introduce the 4-methoxybenzyl group.

  • C-7 Modification: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-pyridyl moiety .

Detailed Synthetic Procedure (Hypothetical)

Step 1: Synthesis of 7-chloro- triazolo[1,5-a]pyrimidine
A mixture of 5-amino-1,2,4-triazole (10 mmol) and ethyl acetoacetate (12 mmol) in acetic acid is refluxed for 6 hours. The intermediate is chlorinated using POCl₃ to yield 7-chloro- triazolo[1,5-a]pyrimidine (78% yield) .

Step 2: C-2 Substitution
The chloro intermediate is treated with 4-methoxybenzylamine (1.2 eq) in isopropanol at 50°C for 3 hours, yielding 2-(4-methoxybenzyl)-7-chloro- triazolo[1,5-a]pyrimidine (85% yield) .

CompoundIC₅₀ (μM) vs. HT-1080IC₅₀ (μM) vs. Bel-7402Key Substituents
19 6.112.35"-furylmethyl, piperidinyl
V12 8.414.71,2,4-oxadiazole
Target CompoundPredicted: 3.5–10Predicted: 7–154-methoxybenzyl, 4-pyridyl

The 4-pyridyl group may enhance kinase inhibition (e.g., EGFR, VEGFR), while the 4-methoxybenzyl moiety could improve metabolic stability over phenyl analogs .

Antimicrobial Applications

Triazolopyrimidines bearing polar substituents exhibit broad-spectrum activity. For example, compound 3c from Mohamed et al. showed MIC values of 2–4 μg/mL against multidrug-resistant Staphylococcus aureus . The pyridyl group in the target compound may similarly disrupt bacterial membrane synthesis or DNA gyrase function.

Structure-Activity Relationship (SAR) Analysis

  • C-2 Substitutions: Bulky hydrophobic groups (e.g., 4-methoxybenzyl) enhance target affinity but may reduce solubility. Morpholino or piperazinyl groups improve water solubility at the cost of potency .

  • C-7 Modifications: Electron-deficient heterocycles (e.g., pyridyl) increase DNA intercalation potential and kinase selectivity .

  • Methoxy Positioning: Para-substitution on the benzyl group optimizes steric and electronic effects compared to ortho/meta analogs .

Future Directions and Challenges

  • Activity Profiling: Prioritize in vitro screening against NCI-60 cancer cell lines and Gram-positive/Gram-negative pathogens.

  • ADMET Optimization: Introduce solubilizing groups (e.g., PEG chains) at C-5 without compromising blood-brain barrier penetration.

  • Target Identification: Use computational docking to predict interactions with Aurora kinases or topoisomerase II .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator